N-(diphenylmethyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
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Overview
Description
N-(diphenylmethyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound with a unique structure that includes a phthalazine core, a diphenylmethyl group, and a carboxamide functionality. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multiple steps:
Formation of the Phthalazine Core: The initial step involves the synthesis of the phthalazine core, which can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where diphenylmethane is reacted with the phthalazine derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Carboxamide Formation:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace functional groups on the phthalazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted phthalazine derivatives.
Scientific Research Applications
N-(diphenylmethyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.
Medicine: It may be explored for its therapeutic potential in treating various diseases, given its structural similarity to known pharmacophores.
Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which N-(diphenylmethyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating biochemical pathways. For instance, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes critical for cell wall synthesis or DNA replication.
Comparison with Similar Compounds
N-(diphenylmethyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can be compared with other phthalazine derivatives:
N-(diphenylmethyl)-phthalazin-1-amine: Similar structure but lacks the carboxamide group, which may affect its biological activity.
3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid: Lacks the diphenylmethyl group, which could influence its solubility and reactivity.
Phthalazine-1-carboxamide: A simpler structure that may not exhibit the same range of biological activities due to the absence of additional functional groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities not seen in simpler analogs.
Properties
Molecular Formula |
C23H19N3O2 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-benzhydryl-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C23H19N3O2/c1-26-23(28)19-15-9-8-14-18(19)21(25-26)22(27)24-20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20H,1H3,(H,24,27) |
InChI Key |
LHLBSKCSRVBFOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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